Tert-butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-yl)carbamate

Description

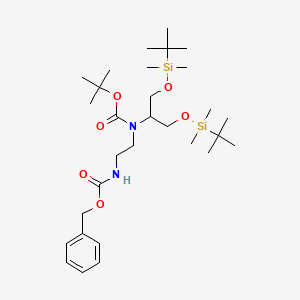

Tert-butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-yl)carbamate is a highly functionalized carbamate derivative characterized by a sila-containing backbone and multiple protective groups. Its structure features:

- A tert-butyl carbamate group, a common protective moiety for amines in organic synthesis.

- A benzyloxycarbonyl (Cbz) group on the ethylamine side chain, providing orthogonal protection for amino functionalities.

- A disila-undecane core (2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-yl), which introduces silicon atoms into the hydrocarbon chain. This modification can enhance thermal stability, alter lipophilicity, and influence metabolic resistance compared to all-carbon analogs .

Siloxane backbone construction (via hydrosilylation or silane coupling).

Selective functionalization of the sila chain with protective groups.

Carbamate formation using tert-butyl dicarbonate (Boc anhydride) or similar reagents, as seen in analogous syntheses (e.g., tert-butyl carbamate derivatives in , and 11).

Properties

IUPAC Name |

tert-butyl N-[1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl]-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56N2O6Si2/c1-28(2,3)38-27(34)32(20-19-31-26(33)35-21-24-17-15-14-16-18-24)25(22-36-39(10,11)29(4,5)6)23-37-40(12,13)30(7,8)9/h14-18,25H,19-23H2,1-13H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRRHIWFHLIJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)OCC1=CC=CC=C1)C(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56N2O6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-yl)carbamate is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C30H56N2O6Si2

- Molecular Weight : 596.96 g/mol

- CAS Number : 2102412-60-0

The compound exhibits several biological activities primarily associated with its structural components. The presence of the benzyloxycarbonyl group enhances its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : Many derivatives of carbamate compounds have shown promise in inhibiting tumor growth through various pathways including apoptosis and cell cycle regulation.

- Antimicrobial Properties : The structure may also confer some degree of antimicrobial activity which is common among carbamate derivatives.

- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from oxidative stress.

1. Anticancer Activity

A study published in PubMed highlights the potential of similar carbamate compounds in targeting cancer cells through the inhibition of specific signaling pathways like PI3K/Akt/mTOR. These pathways are crucial for cell survival and proliferation in various cancers .

2. Antimicrobial Properties

Research has indicated that certain benzyloxycarbonyl derivatives possess antimicrobial activity against a range of pathogens. This is particularly relevant in the development of new antibiotics as resistance to existing drugs increases .

3. Neuroprotective Effects

Another study explored the neuroprotective effects of carbamate derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage by reducing oxidative stress and inflammation .

Data Table: Biological Activities

Scientific Research Applications

While there isn't information available within the provided search results specifically focusing on the applications of "N,2-diphenyl-1,3-thiazole-4-carboxamide," the search results do offer insights into related compounds and their applications, particularly in medicinal chemistry and drug development.

Here's a summary of what can be gleaned from the search results:

1,3-Thiazole Derivatives in Drug Development:

- The 1,3-thiazole nucleus is present in clinically useful anti-cancer drugs such as tiazofurin, dasatinib, and dabrafenib .

- Thiazole rings, as part of various chemical structures, have demonstrated diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and other therapeutic effects .

- Studies suggest that activation of caspase-3 and induction of apoptosis may be the mechanism for the anticancer activity of thiazole and phenylthiazole derivatives .

1,3,4-Thiadiazole Derivatives:

- 1,3,4-thiadiazole derivatives have outstanding pharmacological applications, especially as anti-cancer agents . Marketed anti-cancer drugs like azeteta, litronesib, and filanesib employ the 1,3,4-thiadiazole moiety .

- These derivatives can be effective as drugs for treating diabetes, cancer, inflammation, and as antivirals, antihypertensives, and antibacterials . Some commercially available drugs with 1,3,4-thiadiazole rings include Cefazolin and Cefazedone (antibiotics), Megazol (antiprotozoal), and others .

- Some synthesized spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamides have shown potential as antiviral agents against SARS-CoV-2 .

Carboxamide Derivatives:

- Organic compounds with bis-carboxamide functionality are found in biologically active natural products .

- A study evaluated new thiazole-carboxamide derivatives for AMPAR-modulating activity and medicinal potential .

Other relevant information:

Comparison with Similar Compounds

Silicon vs. Carbon Backbone

- The disila-undecane chain replaces carbon atoms with silicon, which may: Increase lipophilicity (logP) compared to all-carbon analogs, enhancing membrane permeability . Improve metabolic stability due to resistance to cytochrome P450 oxidation .

Protective Group Strategy

- The combination of Boc and Cbz groups allows sequential deprotection, enabling selective functionalization. This contrasts with simpler tert-butyl carbamates (e.g., ’s cyclopentyl hydroxy carbamates), which lack orthogonal protection .

Research Implications

The compound’s structural hybridity positions it as a candidate for:

- Silicon-based pharmaceuticals : Leveraging sila-drug paradigms for improved pharmacokinetics.

- Materials science : Siloxane moieties are valuable in heat-resistant polymers or silicone-based coatings. Further studies should explore its reactivity in cross-coupling reactions (e.g., with Pd catalysts, as in ) and biological activity profiling against kinase targets (e.g., CDK9, as in ).

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl carbamate derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling reactions using reagents like HATU and DIEA in anhydrous DMF under inert atmospheres (e.g., argon). For example, dissolving 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid in DMF with HATU/DIEA and reacting with a VHL ligand yielded 31% product after RP-FC purification . Optimization strategies include adjusting stoichiometry (e.g., 1.2 equivalents of coupling reagent), extended reaction times (4 hours), and multiple extractions (5× with ethyl acetate) to improve recovery.

Q. Which analytical techniques are most effective for characterizing tert-butyl carbamate derivatives?

- Methodological Answer : Multimodal validation is critical. Use NMR to confirm proton environments (e.g., tert-butyl protons at ~1.4 ppm), NMR for carbonyl carbons (~155 ppm), and ESI-HRMS for exact mass verification. HPLC purity analysis (e.g., >95%) and Rf values (e.g., 0.11 in 10% MeOH/CHCl) provide complementary quality checks . Cross-referencing with crystallographic data (e.g., hydrogen bonding patterns in carbamate derivatives) resolves ambiguities .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at room temperature in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid exposure to strong acids/bases, oxidizing agents, and moisture, as these may hydrolyze the carbamate group or siloxane moieties . Stability studies suggest monitoring via periodic TLC or NMR to detect decomposition (e.g., tert-butyl group cleavage).

Advanced Questions

Q. How can researchers address discrepancies between calculated and observed spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Use computational tools (e.g., DFT calculations with Gaussian) to model the compound’s lowest-energy conformation and simulate NMR shifts. Compare with experimental data, adjusting for solvent polarity (e.g., DMSO-d vs. CDCl) . If inconsistencies persist, consider alternative stereoisomers or impurities; LC-MS/MS can identify trace byproducts .

Q. What computational approaches predict the reactivity of tert-butyl carbamate derivatives in novel synthetic pathways?

- Methodological Answer : Molecular dynamics (MD) simulations and QM/MM hybrid methods model reaction pathways, such as nucleophilic acyl substitutions. Validate predictions using small-scale pilot reactions (e.g., testing siloxane stability under basic conditions). For example, iodine-mediated lactamization in related carbamates demonstrated regioselectivity aligned with computational predictions .

Q. How can experimental designs evaluate the environmental fate of tert-butyl carbamate derivatives?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which assess abiotic/biotic degradation and bioaccumulation. Design microcosm studies with soil/water systems, spiked with the compound, and monitor degradation via LC-MS. Measure half-lives under varying pH/temperature conditions and screen for toxic metabolites using in vitro assays (e.g., Daphnia magna toxicity tests) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the biological activity of carbamate derivatives?

- Methodological Answer : Systematically control variables such as purity (e.g., confirm >95% via HPLC), solvent residues (test via NMR), and stereochemical integrity (circular dichroism). For in vitro assays, use orthogonal readouts (e.g., fluorescence-based and colorimetric assays) to confirm activity. If contradictions persist, reevaluate the compound’s stability under assay conditions (e.g., DMSO stock oxidation) .

Experimental Design Considerations

Q. What statistical models are appropriate for optimizing reaction parameters in carbamate synthesis?

- Methodological Answer : Employ response surface methodology (RSM) with central composite design to analyze factors like temperature, catalyst loading, and solvent polarity. For example, a 3 factorial design could optimize yield and enantiomeric excess (ee) in asymmetric syntheses, validated via ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.